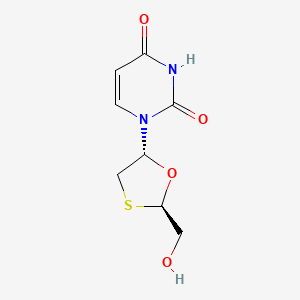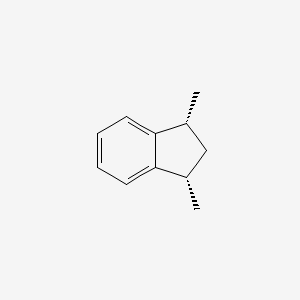
1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1,3-Dimethylindane: is an organic compound belonging to the class of indanes, which are bicyclic hydrocarbons. This compound is characterized by the presence of two methyl groups attached to the first and third carbon atoms of the indane ring in a cis configuration. The cis configuration means that the two methyl groups are on the same side of the ring, which can influence the compound’s physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of cis-1,3-Dimethylindane can be achieved through various synthetic routes. One common method involves the cyclization of 2-(1-Methyl-3-butenyl)phenyllithium. This reaction typically requires the use of a strong base such as tert-butyllithium in a solvent like n-pentane and diethyl ether at low temperatures (around -78°C) under an inert atmosphere .
Industrial Production Methods: Industrial production of cis-1,3-Dimethylindane may involve similar synthetic routes but on a larger scale. The process would likely include the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: cis-1,3-Dimethylindane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert cis-1,3-Dimethylindane to its saturated analogs.
Substitution: Halogenation reactions can introduce halogen atoms into the indane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed:
Oxidation: Formation of 1,3-dimethylindanone or 1,3-dimethylindancarboxylic acid.
Reduction: Formation of 1,3-dimethylindane.
Substitution: Formation of halogenated derivatives such as 1,3-dibromo-1,3-dimethylindane.
Aplicaciones Científicas De Investigación
cis-1,3-Dimethylindane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-1,3-Dimethylindane involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
trans-1,3-Dimethylindane: The trans isomer of 1,3-Dimethylindane, where the two methyl groups are on opposite sides of the ring.
1,2-Dimethylindane: Another isomer with methyl groups on the first and second carbon atoms.
1,1-Dimethylindane: An isomer with both methyl groups on the first carbon atom.
Uniqueness: cis-1,3-Dimethylindane is unique due to its specific cis configuration, which can influence its reactivity and interactions compared to its trans isomer and other dimethylindane isomers. This uniqueness can be exploited in various chemical and biological applications.
Propiedades
Número CAS |
26561-33-1 |
|---|---|
Fórmula molecular |
C11H14 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
(1S,3R)-1,3-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-6,8-9H,7H2,1-2H3/t8-,9+ |
Clave InChI |
IIJUYSSJMAITHJ-DTORHVGOSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](C2=CC=CC=C12)C |
SMILES canónico |
CC1CC(C2=CC=CC=C12)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


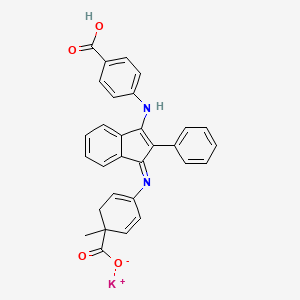
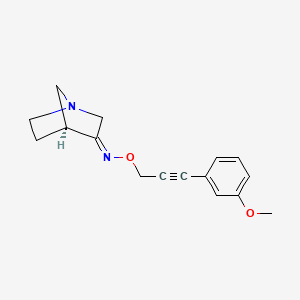




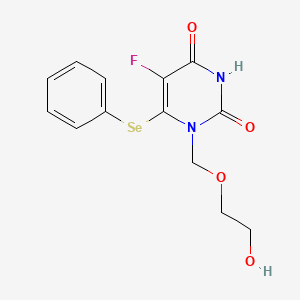

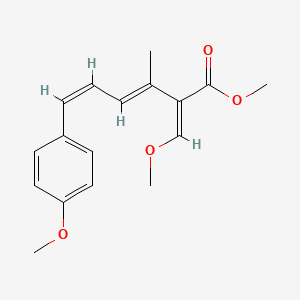
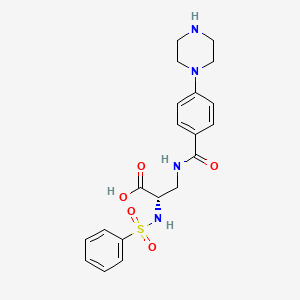
![(E)-but-2-enedioic acid;2-(8-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine](/img/structure/B12781217.png)


